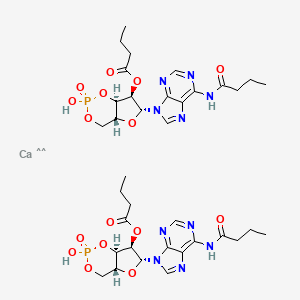![molecular formula C6H3BrFN3 B1383922 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2092062-74-1](/img/structure/B1383922.png)
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H3BrFN3 . It belongs to the class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile and have been used in various areas of drug design .
Molecular Structure Analysis
The molecular structure of “8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” is available on PubChem . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has been studied extensively due to its structural similarities with the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” can be found on PubChem .Scientific Research Applications
Medicinal Chemistry: Antifungal and Antimicrobial Agents
Triazole derivatives, including 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine , have been extensively studied for their pharmacological potentials . They are known to bind with various enzymes and receptors in biological systems, showing versatile biological activities. This compound could be pivotal in designing new antifungal and antimicrobial agents, especially in the context of increasing resistance to existing drugs.
Organic Synthesis: Catalyst-Free Reactions
Recent advancements in organic synthesis highlight the use of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine in catalyst-free reactions under microwave conditions . This approach is eco-friendly and offers a broad substrate scope, good functional group tolerance, and high yields, making it a valuable tool for synthesizing complex organic molecules.
Drug Discovery: Inhibitors and Agonists
The triazolo[1,5-a]pyridine moiety is a key feature in compounds acting as inverse agonists and inhibitors for various biological targets . These include RORγt inverse agonists and JAK1/JAK2 inhibitors, which are crucial in treating disorders like type 2 diabetes, cardiovascular diseases, and hyperproliferative disorders.
Material Science: Fluorescent Emitters
In material science, 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has been employed as an electron acceptor to construct deep-blue bipolar fluorescent emitters . These emitters exhibit high photoluminescence quantum yield and are promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Pharmacokinetics: Drug Absorption and Permeation
The physicochemical properties of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine suggest high gastrointestinal absorption and blood-brain barrier permeability . These characteristics are beneficial for developing drugs with effective systemic and central nervous system actions.
Combinatorial Chemistry: Building Blocks for Libraries
This compound serves as an excellent intermediate for combinatorial chemistry protocols . It can be used to generate focused small molecule libraries, which are essential for high-throughput screening in drug discovery and development processes.
properties
IUPAC Name |
8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVGMOVOMZZDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)


![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)


![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)
![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)